Cas no 1156542-31-2 (2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)-)

2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-4-(trifluoromethyl)picolinonitrile
- 2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)-
- 5-fluoro-4-trifluoromethylpyridine-2-carbonitrile
- 5-fluoro-4-(trifluoromethyl)pyridine-2-carbonitrile
-
- MDL: MFCD18259808
- インチ: 1S/C7H2F4N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H
- InChIKey: OZUXRRLCZZLVAT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C#N)C=1)F)(F)F
計算された属性
- せいみつぶんしりょう: 190.015
- どういたいしつりょう: 190.015
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 36.7
2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009029-250mg |
5-Fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 250mg |
$1029.00 | 2023-09-04 | |
Alichem | A029009029-1g |
5-Fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 1g |
$2981.85 | 2023-09-04 | |
eNovation Chemicals LLC | Y1104507-1g |
5-fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 1g |
$1300 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1965872-1g |
5-Fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 98% | 1g |
¥15069.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1104507-1g |
5-fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 1g |
$1100 | 2024-07-23 | |
eNovation Chemicals LLC | Y1104507-1g |
5-fluoro-4-(trifluoromethyl)picolinonitrile |
1156542-31-2 | 95% | 1g |
$1300 | 2025-02-27 |
2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)- 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)-に関する追加情報
Introduction to CAS No. 1156542-31-2: 2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl)
The compound CAS No. 1156542-31-2, also known as 2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl), is a highly specialized organic chemical with significant applications in various fields of science and technology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and potential uses in drug discovery, materials science, and environmental chemistry. The structure of this compound is characterized by a pyridine ring substituted with a cyano group at the 2-position, a fluorine atom at the 5-position, and a trifluoromethyl group at the 4-position. These substituents contribute to its distinct electronic properties and reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl) through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the pyridine ring. This has significantly enhanced the scalability and cost-effectiveness of producing this compound for both research and industrial purposes.
In the field of drug discovery, CAS No. 1156542-31-2 has garnered considerable attention due to its potential as a lead compound for developing novel therapeutic agents. Researchers have explored its ability to inhibit specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against kinases, which are critical targets in oncology. Furthermore, its fluorinated substituents enhance its pharmacokinetic properties, making it a promising candidate for drug development.
Beyond pharmaceutical applications, 2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl) has found utility in materials science as a building block for advanced organic electronic materials. Its electron-deficient nature makes it suitable for use in semiconducting polymers and organic light-emitting diodes (OLEDs). Recent research has highlighted its role in improving the efficiency and stability of OLEDs by incorporating it into emissive layers. This has opened new avenues for its application in next-generation display technologies.
Another emerging area of interest is the use of CAS No. 1156542-31-2 in environmental chemistry as a catalyst for degradation reactions. Its ability to facilitate the breakdown of persistent organic pollutants under mild conditions has been explored in recent studies. This property positions it as a valuable tool for addressing environmental contamination challenges.
In conclusion, 2-Pyridinecarbonitrile, 5-fluoro-4-(trifluoromethyl) (CAS No. 1156542-31-2) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups make it an attractive target for both fundamental research and practical applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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